![molecular formula C25H27N5O2S B2365014 1-(benzylthio)-N-cyclopentyl-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1114877-11-0](/img/structure/B2365014.png)

1-(benzylthio)-N-cyclopentyl-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

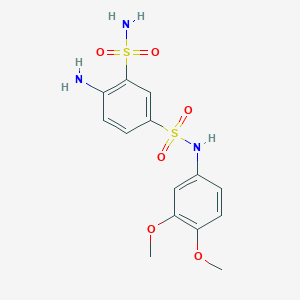

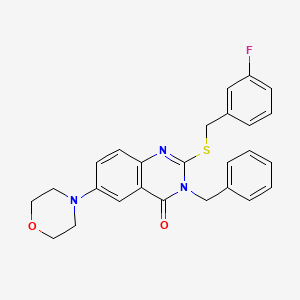

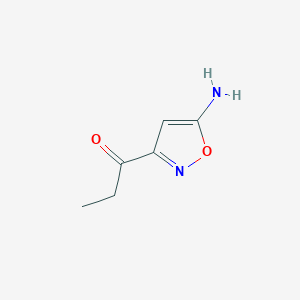

Quinazoline and triazole derivatives are N-containing heterocyclic compounds that have drawn attention due to their significant biological activities . They have been found to exhibit a wide range of therapeutic activities, including anti-cancer, anti-inflammation, anti-bacterial, analgesia, anti-virus, anti-cytotoxin, anti-spasm, anti-tuberculosis, anti-oxidation, anti-malarial, anti-hypertension, anti-obesity, anti-psychotic, anti-diabetes, and more .

Synthesis Analysis

The synthesis of quinazoline derivatives involves various methods, including Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction . For triazole derivatives, they are often synthesized through aromatic nucleophilic substitution .

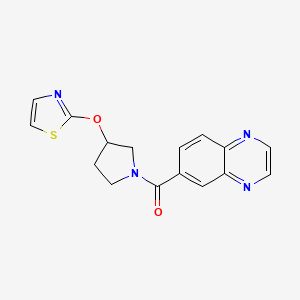

Molecular Structure Analysis

The molecular structure of these compounds is characterized by the presence of a quinazoline or triazole moiety, which are nitrogen-containing heterocyclic compounds .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds often involve coupling reactions, such as the Aza-Diels-Alder reaction and the Povarov imino-Diels-Alder reaction .

Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can vary. Some compounds show weak luminescent properties, unexpected quasi-reversible electroreduction peaks, and exhibit ambipolar semiconductor properties .

Aplicaciones Científicas De Investigación

Anticancer Activity

Triazoloquinazoline derivatives, including the compound , have been investigated for their anticancer activity. Some derivatives have demonstrated comparable cytotoxic activity with that of doxorubicin, a reference anticancer drug .

Antimicrobial Activity

1,2,4-Triazole derivatives have been reported to exhibit significant antimicrobial activity. They have been used in the development of new classes of antibacterial agents to fight multidrug-resistant pathogens .

Antifungal Activity

Commercially available drugs containing the triazole nucleus, such as fluconazole and voriconazole, are known for their antifungal properties .

Anti-Inflammatory Activity

1,2,4-Triazole derivatives have also been reported to exhibit anti-inflammatory activity, making them potential candidates for the development of new anti-inflammatory drugs .

Antioxidant Activity

These compounds have been studied for their antioxidant activity, which is an important property in the prevention of diseases caused by oxidative stress .

Analgesic Activity

1,2,4-Triazole derivatives have been reported to exhibit analgesic (pain-relieving) activity .

Antiepileptic Activity

Drugs containing the triazole nucleus, such as rufinamide, are known for their antiepileptic properties .

Antidepressant Activity

Trazodone and nefazodone are examples of commercially available drugs containing the triazole nucleus that are used as antidepressants .

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Future research in this area could involve the design and synthesis of new derivatives with enhanced biological activities. For example, modifications to the triazolophthalazine ring system have been explored to maintain effective binding with the binding site of PCAF . Additionally, the incorporation of different [1,3,4]-oxadiazole and [1,2,4]-triazole subunits onto the [1,2,4]-triazolo [4,3- a ]quinoxaline ring has been proposed .

Propiedades

IUPAC Name |

1-benzylsulfanyl-N-cyclopentyl-5-oxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27N5O2S/c1-2-14-29-23(32)20-13-12-18(22(31)26-19-10-6-7-11-19)15-21(20)30-24(29)27-28-25(30)33-16-17-8-4-3-5-9-17/h3-5,8-9,12-13,15,19H,2,6-7,10-11,14,16H2,1H3,(H,26,31) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMXZXZMSWJIDLQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=O)C2=C(C=C(C=C2)C(=O)NC3CCCC3)N4C1=NN=C4SCC5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27N5O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(benzylthio)-N-cyclopentyl-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-cyclohexyl-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)propanamide](/img/structure/B2364933.png)

![Tert-butyl 3-[3-(methoxycarbonyl)phenyl]piperidine-1-carboxylate](/img/structure/B2364935.png)

![1-(2,2-difluoroethyl)-4-(difluoromethyl)-3-methyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B2364939.png)

acetate](/img/structure/B2364945.png)

![N-[(4-chlorophenyl)methyl]-2-[(11-phenyl-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl)sulfanyl]acetamide](/img/structure/B2364947.png)

![2-((7-(4-ethoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2364948.png)

![2-Butylbenzo[b]furan-5-carboxylic acid](/img/structure/B2364950.png)

![10-methyl-2-(3-nitrophenyl)-3-propylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2364951.png)

![1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2364954.png)